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1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Documentation Hub

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  • Product: 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • CAS: 1050885-51-2

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Preparation of 1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary The 4,5,6,7-tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in PARP inhibitors, GPCR ligands, and anti-inflammatory agents. While many indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in PARP inhibitors, GPCR ligands, and anti-inflammatory agents. While many industrial routes utilize 1,3-cyclohexanedione as a starting material, supply chain constraints or specific isotopic labeling requirements often necessitate synthesis from the more ubiquitous cyclohexanone .

This application note details a robust, four-step linear synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine starting strictly from cyclohexanone. The protocol addresses critical challenges, including regioselective pyrazole ring closure and the difficult allylic oxidation of the tetrahydroindazole core.

Synthetic Strategy & Workflow

The synthesis is designed to introduce the nitrogen heterocycle early, followed by functionalization of the carbocyclic ring.

Reaction Pathway Visualization

G Figure 1: Linear Synthetic Workflow from Cyclohexanone Start Cyclohexanone Step1 Step 1: Formylation (Claisen Condensation) Start->Step1 HCOOEt, NaOMe Inter1 2-(Hydroxymethylene) cyclohexanone Step1->Inter1 Step2 Step 2: Cyclization (Benzylhydrazine) Inter1->Step2 BnNHNH2 Inter2 1-Benzyl-4,5,6,7- tetrahydroindazole Step2->Inter2 Regioselective Step3 Step 3: Allylic Oxidation (Riley Oxidation) Inter2->Step3 SeO2 / Dioxane Inter3 1-Benzyl-4,5,6,7- tetrahydroindazol-4-one Step3->Inter3 Step4 Step 4: Reductive Amination Inter3->Step4 NH4OAc, NaCNBH3 Final Target: 1-Benzyl-4,5,6,7- tetrahydroindazol-4-amine Step4->Final

Detailed Experimental Protocols

Phase 1: Activation of Cyclohexanone

Objective: Synthesis of 2-(hydroxymethylene)cyclohexanone. Mechanism: Claisen condensation using ethyl formate.

  • Reagents: Cyclohexanone (1.0 equiv), Ethyl Formate (1.2 equiv), Sodium Methoxide (NaOMe) (1.1 equiv), Toluene (Solvent).

  • Protocol:

    • Suspend NaOMe powder (freshly prepared or commercial) in anhydrous toluene at 0°C under

      
      .
      
    • Add a solution of ethyl formate in toluene dropwise.

    • Add cyclohexanone dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours. A thick precipitate (sodium enolate) will form.

    • Workup: Quench with ice water. Separate the aqueous layer (contains the product as the enolate salt). Wash the aqueous layer with diethyl ether to remove unreacted ketone. Acidify the aqueous layer with 2N HCl to pH 4–5 and extract with Ethyl Acetate (EtOAc).

    • Yield Expectation: 80–90% (Pale yellow oil, unstable; use immediately).

Phase 2: Heterocycle Formation (Regioselective)

Objective: Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazole. Critical Control Point: Regioselectivity (N1 vs. N2).

  • Insight: The reaction of 2-hydroxymethylene ketones with monosubstituted hydrazines typically favors the 1-substituted isomer (N1-benzyl) because the terminal hydrazine

    
     (more nucleophilic) attacks the formyl carbon (more electrophilic than the ketone) first.
    
  • Reagents: 2-(Hydroxymethylene)cyclohexanone (from Step 1), Benzylhydrazine dihydrochloride (1.05 equiv), Triethylamine (

    
    ) (2.2 equiv), Ethanol (EtOH).
    
  • Protocol:

    • Dissolve benzylhydrazine dihydrochloride in EtOH. Add

      
       to liberate the free base.
      
    • Cool to 0°C. Add the hydroxymethylene intermediate dropwise.

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Purification: Concentrate solvent. Resuspend in EtOAc/Water.[1][2] Wash organic layer with brine. Dry over

      
      .
      
    • Isomer Separation: If N2-isomer is present (usually <10%), purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The N1-benzyl isomer is typically less polar (higher

      
      ) than the N2-isomer.
      
Phase 3: Allylic Oxidation (The "Riley" Step)

Objective: Conversion of the tetrahydroindazole to 1-benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Challenge: This is the most difficult step. The C4 position is "allylic" to the pyrazole double bond.

  • Reagents: Selenium Dioxide (

    
    ) (1.2 equiv), 1,4-Dioxane/Water (95:5).
    
  • Safety Note:

    
     is highly toxic and foul-smelling. Work in a well-ventilated fume hood.
    
  • Protocol:

    • Dissolve the tetrahydroindazole in 1,4-dioxane.

    • Add

      
       and water (water accelerates the reaction and prevents polymer formation).
      
    • Heat to reflux (100°C) for 4–8 hours. The reaction will turn black as metallic selenium precipitates.

    • Filtration: Cool and filter through a pad of Celite to remove selenium metal.

    • Workup: Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated

      
       and brine.
      
    • Yield: 50–65%. (Note: If yield is low, Ceric Ammonium Nitrate (CAN) in Acetonitrile/Water is a validated alternative oxidant).

Phase 4: Reductive Amination

Objective: Installation of the primary amine at C4.

  • Reagents: Ammonium Acetate (

    
    ) (10 equiv), Sodium Cyanoborohydride (
    
    
    
    ) (0.7 equiv), Methanol.
  • Protocol:

    • Dissolve the ketone (from Step 3) and

      
       in dry Methanol. Add 3Å molecular sieves.
      
    • Stir at RT for 2 hours to form the imine in situ.

    • Add

      
       in one portion.
      
    • Stir at RT for 16 hours.

    • Quench: Carefully add 6N HCl (to pH < 2) to decompose excess hydride and liberate the amine from boron complexes. Stir 30 mins.

    • Basify: Adjust pH to >12 using 2N NaOH.

    • Extraction: Extract with Dichloromethane (DCM) (3x).

    • Final Salt Formation: To store, convert to the HCl salt by adding 4M HCl in dioxane to the dried organic layer.

Quantitative Data Summary

StepTransformationKey ReagentApprox. YieldCritical Parameter
1 FormylationEthyl Formate/NaOMe85%Temperature <10°C during addition
2 CyclizationBenzylhydrazine75%Regioselectivity (N1 vs N2)
3 Oxidation

55%Removal of Selenium byproducts
4 Reductive Amination

/

70%pH control during workup

References

  • General Indazole Synthesis: Katritzky, A. R. et al. "Synthesis of 4,5,6,7-Tetrahydroindazoles." Journal of Heterocyclic Chemistry, 1998.

  • Oxidation Methodology (Riley Oxidation): Umio, S. et al. "Oxidation of 4,5,6,7-tetrahydroindazoles with Selenium Dioxide." Chemical and Pharmaceutical Bulletin, 1969.

  • Reductive Amination Standards: Borch, R. F. et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971.

  • Alternative Route (via 1,3-Dione): Organic Syntheses, Coll. Vol. 9, p. 315 (2021).[1][2][3] "Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one" (Analogous chemistry).

Sources

Application

Application Note: Solvent Engineering for the Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary This application note details the optimization of solvent systems for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , a critical intermediate in the manufacturing of Granisetron (a 5-H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of solvent systems for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , a critical intermediate in the manufacturing of Granisetron (a 5-HT3 receptor antagonist). The conversion of the ketone precursor (1-benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one) to the target amine via reductive amination presents unique solubility and kinetic challenges. This guide provides a rationale for solvent selection, a validated experimental protocol, and process safety considerations for scale-up.

Reaction Context & Mechanism

The synthesis hinges on the Reductive Amination of the cyclic ketone.[1] This is a biphasic equilibrium process involving the formation of an iminium intermediate followed by irreversible hydride reduction.

The Chemical Challenge
  • Equilibrium: The formation of the intermediate imine/iminium ion is reversible and unfavorable in the presence of water.

  • Solubility Mismatch: The starting ketone is lipophilic, while the ammonia source (Ammonium Acetate) and reducing agent (Sodium Cyanoborohydride) are highly polar/ionic.

  • Regioselectivity: While the N1-benzyl group is established, the reduction must occur at the C4 position without affecting the aromatic indazole core.

Mechanistic Pathway

The choice of solvent dictates the position of the imine equilibrium and the solvation of the hydride donor.

ReactionMechanism Ketone Indazol-4-one (Lipophilic) Imine Iminium Intermediate (Unstable) Ketone->Imine + NH4OAc (-H2O) NH4OAc NH4OAc (Ionic Source) NH4OAc->Imine Imine->Ketone Hydrolysis (If Wet) Product Indazol-4-amine (Target) Imine->Product + NaBH3CN (Reduction) Solvent Solvent Role: Solvate Ions & Facilitate Proton Transfer Solvent->Imine Stabilizes Transition State

Figure 1: Mechanistic pathway highlighting the critical role of the solvent in stabilizing the ionic transition state.

Solvent Selection Matrix

The following table compares solvent performance based on solubility parameters, reaction rate, and downstream processing (DSP) efficiency.

Solvent SystemDielectric Constant (

)

Solubility
Reaction RateWorkup ProfileVerdict
Methanol (MeOH) 33.0High (>140 g/L)Fast Moderate (Water miscibility requires extraction)Recommended
Ethanol (EtOH) 24.5Moderate (~7 g/L)MediumGood (Greener, Class 3 solvent)Alternative
Tetrahydrofuran (THF) 7.5PoorSlowPoor (Salts precipitate, stalling reaction)Not Recommended
Dichloromethane (DCM) 8.9NegligibleVery SlowExcellentNot Recommended
Acetonitrile (MeCN) 37.5Low (at high conc.)MediumPoor (Salt precipitation issues)Avoid
Why Methanol is Superior

For this specific reductive amination, Methanol is the solvent of choice for three mechanistic reasons:

  • Protic Nature: Methanol acts as a proton shuttle, facilitating the dehydration step of the carbinolamine to the imine.

  • Ionic Solvation: It effectively dissolves the high equivalents of Ammonium Acetate (10-15 eq) required to drive the equilibrium toward the imine.

  • Hydride Stability: Sodium Cyanoborohydride (

    
    ) is stable in Methanol at pH 6-7, whereas stronger reducing agents (like 
    
    
    
    ) would decompose rapidly.

Validated Experimental Protocol

Target Scale: 10 g Input (Ketone)

Reagents
  • Precursor: 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one (10.0 g, 44.2 mmol)

  • Amine Source: Ammonium Acetate (

    
    ) (34.0 g, 442 mmol, 10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (2.78 g, 44.2 mmol, 1.0 eq)
    
  • Solvent: Methanol (anhydrous, 100 mL, 10V)

Step-by-Step Procedure
Phase 1: Imine Formation
  • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one (10.0 g) and Methanol (100 mL).

  • Add Ammonium Acetate (34.0 g) in a single portion.

    • Note: The reaction is endothermic; temperature may drop slightly.

  • Stir at 30°C for 30 minutes to ensure complete dissolution and initiation of imine formation.

Phase 2: Reduction
  • Cool the mixture to 0–5°C using an ice bath.

  • Add Sodium Cyanoborohydride (2.78 g) portion-wise over 15 minutes.

    • Caution: Ensure the system is vented to a fume hood. Although

      
       is stable, trace acid can generate HCN gas.
      
  • Warm to Room Temperature (20–25°C) and stir for 18–24 hours.

    • IPC (In-Process Control): Monitor by TLC (9:1 DCM:MeOH) or HPLC. Target <2% unreacted ketone.

Phase 3: Workup & Isolation
  • Quench the reaction by slowly adding 6N HCl (approx. 20 mL) until pH < 2.

    • Purpose: decomposes excess hydride and hydrolyzes any boron complexes.

    • Safety: Vigorous gas evolution (

      
      ).
      
  • Concentrate the mixture under reduced pressure to remove Methanol.

  • Dilute the aqueous residue with Water (50 mL) and wash with Ethyl Acetate (2 x 50 mL).

    • Purpose: Removes non-basic impurities (unreacted ketone). Discard organics.

  • Basify the aqueous layer with 50% NaOH solution to pH > 12.

    • Observation: The product amine will oil out or precipitate as a white/off-white solid.

  • Extract with Dichloromethane (3 x 50 mL).

  • Dry combined organics over

    
    , filter, and concentrate to dryness.
    
Yield & Characterization[2][3][4][5]
  • Expected Yield: 8.5 – 9.2 g (85–92%)

  • Appearance: Viscous pale yellow oil or low-melting solid.

  • Purity: >98% (HPLC area %).

Purification Workflow (Graphviz)

The following diagram illustrates the critical separation logic during workup, exploiting the basicity of the amine.

WorkupLogic RxnMix Reaction Mixture (MeOH, Product, Salts) AcidQuench Acid Quench (pH < 2) Remove MeOH RxnMix->AcidQuench Wash EtOAc Wash (Remove Neutrals) AcidQuench->Wash DiscardOrg Discard Organic Layer (Unreacted Ketone) Wash->DiscardOrg Organic Phase AqLayer Acidic Aqueous Layer (Product as Salt) Wash->AqLayer Aqueous Phase Basify Basify (NaOH to pH > 12) Product Liberated AqLayer->Basify Extract DCM Extraction Basify->Extract Final Final Product 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Extract->Final

Figure 2: Acid-Base purification strategy to isolate the target amine from neutral precursors.

References & Authority

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives."[2] Journal of Medicinal Chemistry, 33(7), 1924-1929.

    • Context: Primary reference for the synthesis of Granisetron and its indazole intermediates.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Authoritative review on solvent effects and reagent choices for reductive amination.

  • Roche Palo Alto. (2007). "Process for the preparation of Granisetron." World Intellectual Property Organization, WO2007054784A1.

    • Context: Industrial process data confirming the utility of alcoholic solvents in Granisetron intermediate synthesis.

Sources

Method

Scalable Synthesis of Indazole Amine Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry Indazole-containing compounds are a cornerstone of modern medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

Indazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutics. Their unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, allows for versatile molecular interactions with biological targets.[1] Consequently, indazole derivatives have found applications as potent agents in a wide array of therapeutic areas, including oncology, inflammation, and neuroscience.[2] Notably, blockbuster drugs such as Niraparib, an anti-cancer agent, and Axitinib, a tyrosine kinase inhibitor, feature the indazole scaffold, underscoring its significance in pharmaceutical development.[3][4]

The synthesis of indazole amine intermediates is a critical step in the development of these and other novel drug candidates. The introduction of amine functionalities onto the indazole core provides a crucial handle for further molecular elaboration and for fine-tuning the pharmacological properties of the final compound. This guide provides a detailed overview of scalable and robust synthetic methods for the preparation of key indazole amine intermediates, with a focus on practical, field-proven protocols and an understanding of the underlying chemical principles.

Strategic Approaches to Indazole Amine Synthesis

The synthesis of indazole amines can be broadly categorized into two main strategic phases: the construction of the indazole core itself, followed by the introduction of the amine functionality. For scalability and efficiency, modern catalytic methods are often preferred over classical, multi-step approaches.

I. Formation of the Indazole Core: Scalable Cyclization Strategies

The initial construction of the indazole ring is paramount. Several methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

One highly effective and scalable method for producing 3-aminoindazoles involves the cyclization of 2-halobenzonitriles with hydrazine. This approach is particularly advantageous as it directly installs the key 3-amino group.[5]

Protocol 1: Scalable Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol details the synthesis of 5-bromo-1H-indazol-3-amine, a key intermediate in the synthesis of various kinase inhibitors. The reaction proceeds via the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.

Reaction Scheme:

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equiv) in ethanol, add hydrazine hydrate (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 5-bromo-1H-indazol-3-amine as a solid. This method has been reported to produce high yields.[5]

Causality of Experimental Choices:

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization.

  • Ethanol as Solvent: Ethanol is a good solvent for the starting materials and allows for the precipitation of the product upon cooling, simplifying purification.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting benzonitrile.

II. C-N Bond Formation: Introducing Amine Functionality via Cross-Coupling Reactions

Once the indazole core is established, the introduction of amine substituents is typically achieved through modern palladium- or copper-catalyzed cross-coupling reactions. These methods offer broad substrate scope, high functional group tolerance, and generally excellent yields, making them highly amenable to scale-up.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and is often tailored to the specific substrates.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-Indazole

This protocol provides a general method for the amination of a bromo-indazole derivative with a primary or secondary amine.

Reaction Scheme:

Materials:

  • Bromo-indazole derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G4 precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, THF, or 1,4-dioxane)

Procedure:

  • Oven-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • To the reaction flask, add the bromo-indazole, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Bulky, Electron-Rich Ligands: Ligands like XPhos and BrettPhos facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), enabling the coupling of a wide range of substrates.[7]

  • Choice of Base: The base is required to deprotonate the amine, making it a more potent nucleophile. The strength of the base should be matched to the pKa of the amine.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the development of modern catalytic systems.[8] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often with a ligand, and a base at elevated temperatures. While it can require harsher conditions than the Buchwald-Hartwig reaction, it is a cost-effective alternative, particularly for large-scale syntheses.[9]

Protocol 3: Copper-Catalyzed N-Arylation of an Indazole

This protocol describes a general procedure for the N-arylation of an indazole with an aryl halide using a copper catalyst.

Reaction Scheme:

Materials:

  • Indazole derivative (1.0 equiv)

  • Aryl halide (e.g., aryl iodide or aryl bromide, 1.0-1.2 equiv)

  • Copper(I) iodide (CuI, 5-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline, 10-40 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a reaction vessel, add the indazole, aryl halide, CuI, ligand, and base.

  • Add the solvent and heat the mixture to a high temperature (typically 120-150 °C).

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Copper(I) Catalyst: CuI is a common and effective catalyst for Ullmann-type reactions.[10]

  • Ligand: The ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.[11]

  • High Temperature: Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts to drive the reaction to completion.[8]

C. Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling is another valuable copper-catalyzed method for forming C-N bonds.[12] It utilizes an aryl boronic acid as the arylating agent, which can be advantageous due to the generally lower toxicity and higher stability of boronic acids compared to organotin reagents used in some other cross-coupling reactions.

Comparative Analysis of Key Synthetic Methods

MethodCatalyst SystemTypical SubstratesReaction ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium / Phosphine LigandAryl halides/triflates, AminesMild to moderate temperatures (80-110 °C)Broad substrate scope, high functional group tolerance, generally high yields.[6]Higher cost of palladium and ligands, sensitivity to air.[13]
Ullmann Condensation Copper / LigandAryl halides, AminesHigh temperatures (120-150 °C)Lower catalyst cost, well-established for large-scale synthesis.[9]Harsher reaction conditions, may have a narrower substrate scope than Buchwald-Hartwig.[8]
Chan-Lam Coupling Copper / LigandAryl boronic acids, AminesMild temperatures, often at room temperatureUtilizes stable and less toxic boronic acids, mild reaction conditions.[12]May require stoichiometric copper in some cases, can be slower than palladium-catalyzed reactions.

Visualizing the Synthetic Pathways

Overall Workflow for Indazole Amine Synthesis

Workflow cluster_coupling Cross-Coupling Methods Start Starting Materials (e.g., 2-halobenzonitrile) Cyclization Indazole Core Synthesis (e.g., Cyclization with Hydrazine) Start->Cyclization Indazole_Core Indazole Intermediate (e.g., 3-Amino-5-bromoindazole) Cyclization->Indazole_Core Cross_Coupling C-N Cross-Coupling Indazole_Core->Cross_Coupling Final_Product Indazole Amine Product Cross_Coupling->Final_Product Buchwald Buchwald-Hartwig Ullmann Ullmann Chan_Lam Chan-Lam Purification Purification & Analysis Final_Product->Purification

Caption: General workflow for the synthesis of indazole amine intermediates.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ligand_Exch Ligand Exchange PdII->Ligand_Exch Amine_Complex Ar-Pd(II)-NHR'(L_n) Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NHR' Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine R'NH_2 + Base Amine->Ligand_Exch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues:

  • Low Yield in Buchwald-Hartwig Reactions:

    • Check for Oxygen: Ensure a strictly inert atmosphere.

    • Ligand Choice: Screen different phosphine ligands as the optimal choice is substrate-dependent.

    • Base and Solvent: The combination of base and solvent is critical. A stronger base or a more polar solvent may be required.

  • Sluggish Ullmann Reactions:

    • Temperature: Ensure the reaction temperature is sufficiently high.

    • Ligand: The reaction may require a ligand to proceed at a reasonable rate.

    • Purity of Reagents: Copper-catalyzed reactions can be sensitive to impurities.

  • Formation of Side Products:

    • Hydrodehalogenation: This can occur in the presence of protic impurities. Ensure anhydrous conditions.

    • Homocoupling: This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

Safety in Scalable Synthesis:

  • Organometallic Reagents: Many reagents and catalysts used in these reactions are air- and moisture-sensitive. Proper handling techniques, such as the use of Schlenk lines or glove boxes, are essential.[14]

  • Exothermic Reactions: Some of these reactions can be highly exothermic, especially on a large scale. Careful control of reagent addition rates and efficient heat dissipation are critical to prevent thermal runaways.[8]

  • Hazardous Reagents and Solvents: Always consult the Safety Data Sheet (SDS) for all chemicals used. High-boiling polar solvents often used in Ullmann reactions have their own specific handling and disposal requirements.

  • Process Safety Management: For large-scale industrial processes, a thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.[15]

Conclusion

The synthesis of indazole amine intermediates is a dynamic field with a range of powerful and scalable methods at the disposal of the modern chemist. The choice between palladium- and copper-catalyzed approaches will depend on factors such as cost, scale, and the specific substrates involved. By understanding the underlying principles of these reactions and adhering to robust, well-defined protocols, researchers and drug development professionals can efficiently access these valuable building blocks for the discovery and development of next-generation therapeutics.

References

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]

  • National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available from: [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • PubMed. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available from: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available from: [Link]

  • ACS Publications. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available from: [Link]

  • ResearchGate. (2021). (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Available from: [Link]

  • ScienceDirect. (n.d.). Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode. Available from: [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • PubMed. (2002). The copper-catalyzed N-arylation of indoles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • ResearchGate. (2025). Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode microwave equipment | Request PDF. Available from: [Link]

  • MDPI. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Available from: [Link]

  • National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • ResearchGate. (2025). The Copper-Catalyzed N -Arylation of Indoles | Request PDF. Available from: [Link]

  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from: [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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Application

Handling and storage protocols for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Application Notes & Protocols for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine A Guide for Researchers in Drug Discovery and Development Author's Note: A Proactive Approach to Safety and Handling The following document...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

A Guide for Researchers in Drug Discovery and Development

Author's Note: A Proactive Approach to Safety and Handling

The following document provides detailed application notes and protocols for the handling and storage of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Due to the limited availability of specific safety and handling data for this compound, the recommendations outlined herein are synthesized from the known properties of structurally similar molecules, including substituted indazoles and benzylamines. This guide is intended to foster a proactive safety culture and should be used in conjunction with a thorough, institution-specific risk assessment before any experimental work begins.

Section 1: Compound Profile and Hazard Assessment

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic amine containing a tetrahydroindazole core, a functionality of interest in medicinal chemistry for its diverse biological activities.[1] The presence of the benzyl group and the amine functionality suggests specific chemical reactivity and potential hazards that must be carefully managed.

Physicochemical Properties (Predicted)

A summary of predicted and known properties of structurally related compounds is presented in Table 1. These values should be considered estimates and handled with appropriate caution.

PropertyPredicted/Inferred ValueRationale/Source
Molecular FormulaC₁₄H₁₇N₃Based on chemical structure
Molecular Weight227.31 g/mol Calculated from molecular formula
AppearanceOff-white to light yellow solidInferred from similar indazole derivatives[2]
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Methanol)General characteristic of similar organic compounds
StabilityPotentially air and moisture sensitiveBased on data for other indazole amines
Hazard Identification and Analysis
  • Oral and Dermal Toxicity: The benzylamine moiety suggests that the compound may be harmful if swallowed or in contact with skin. Substituted aminoindazoles are also classified as harmful if swallowed.[3]

  • Skin and Eye Irritation/Corrosion: Benzylamine is known to cause severe skin burns and eye damage. Various indazole derivatives are documented to cause skin and serious eye irritation.[2][3][4] Therefore, it is critical to assume this compound is, at a minimum, a severe irritant and potentially corrosive.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation, a common hazard for powdered amine compounds and indazole derivatives.[2][4]

  • Combustibility: The benzylamine component is a combustible liquid. While the target compound is a solid, it may become combustible at elevated temperatures, and its vapors could form explosive mixtures with air upon intense heating.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of solid and dissolved forms of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are required at all times.[2] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[3]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A laboratory coat is mandatory.[2] For tasks with a higher risk of exposure, consider additional protective clothing, such as chemically resistant aprons or sleeves.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[2] However, if dust generation is unavoidable or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to maintain compound integrity and ensure a safe laboratory environment.

Prudent Handling Practices
  • Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use tools and techniques that minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids, as these are common incompatibilities for amine-containing compounds.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container.[2][3]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to mitigate potential degradation from air and moisture, as is recommended for some indazole derivatives.

  • Temperature: Store in a cool, dry, and well-ventilated area.[2][3] Refrigeration (2-8°C) is a prudent measure for enhancing stability.[5]

  • Location: Store away from incompatible materials.

Section 4: Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[3][6] Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate laboratory and institutional safety personnel.

Section 5: Visualized Workflows

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Review Safety Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Standard workflow for handling 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Emergency Response Decision Tree

G cluster_exposure Exposure Response cluster_spill Spill Response start Incident Occurs exposure Exposure? start->exposure spill Spill? start->spill skin_eye Skin/Eye Contact? exposure->skin_eye inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion spill_evacuate Evacuate Area spill->spill_evacuate action_rinse Rinse with Water (15+ min) skin_eye->action_rinse action_fresh_air Move to Fresh Air inhalation->action_fresh_air action_rinse_mouth Rinse Mouth ingestion->action_rinse_mouth seek_medical Seek Immediate Medical Attention action_rinse->seek_medical action_fresh_air->seek_medical action_rinse_mouth->seek_medical spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Decontaminate spill_contain->spill_clean spill_report Report Incident spill_clean->spill_report

Caption: Decision tree for emergency response to incidents.

References

  • ChemicalBook. 1050885-51-2(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) Product Description.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-1,2-dihydro-3H-indazol-3-one.
  • Tokyo Chemical Industry.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • PubChem. 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one.
  • Fisher Scientific.
  • PubChem. 1-benzyl-1H-indazole.
  • Fisher Scientific. SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole.
  • PMC. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.
  • Echemi.
  • ChemicalBook.
  • PubChemLite. 4,5,6,7-tetrahydro-1h-indazol-4-amine.
  • PMC. Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
  • PubMed. ( E)-5-(4-Methyl-benzyl-idene)-1-phenyl-4,5,6,7-tetra-hydro-1 H-indazol-4-one.
  • ACS Publications. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ScienceDirect. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • RSC Publishing.
  • Thieme. 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
  • AMERICAN ELEMENTS. Indazoles.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • MDPI.
  • ChemScene. 4,5,6,7-Tetrahydro-1H-indazol-6-amine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in Aqueous Buffers

Welcome to the technical support center for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a molecule with a complex profile, featuring a basic amine function, a bulky lipophilic benzyl group, and a fused ring system, achieving the desired concentration in aqueous media can be a significant hurdle.

This document provides a structured, in-depth approach to troubleshooting and resolving these solubility challenges. We will move from fundamental principles to advanced formulation strategies, providing not just protocols but the scientific reasoning behind each step. Our goal is to empower you with the knowledge to make informed decisions in your experimental design.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted CharacteristicImplication for Aqueous Solubility
Ionization (pKa) The primary amine group is basic and will have a pKa in the range of 8-10.At physiological pH (~7.4), a significant portion of the molecule will be protonated (cationic form), which is generally more water-soluble than the free base. Solubility will be highly pH-dependent.
Lipophilicity (logP) The presence of the benzyl group and the tetrahydroindazole core suggests a high logP value, indicating poor water solubility (hydrophobicity).The molecule will have a strong tendency to partition into non-polar environments and will likely have low intrinsic solubility in pure water.
Molecular Weight The molecular weight is approximately 253.34 g/mol .This moderate molecular weight is not in itself a major barrier to solubility, but in combination with high lipophilicity, it contributes to the overall challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common problems encountered when working with 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Initial Dissolution & Precipitation Issues

Question 1: I'm trying to dissolve the compound directly in my neutral pH buffer (e.g., PBS pH 7.4), but it's not dissolving, or it precipitates out of solution. What's happening?

Answer: This is the most common issue and is directly related to the compound's high lipophilicity and its basic nature. At neutral pH, while some of the amine groups are protonated, a significant fraction remains as the neutral, poorly soluble free base. The intrinsic solubility of this free base is likely very low, leading to the observed precipitation.

Troubleshooting Workflow:

start Start: Compound precipitates in neutral buffer ph_adjust Step 1: pH Adjustment (Decrease pH to 4-6) start->ph_adjust cosolvent Step 2: Use a Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent No end_success Solution Found ph_adjust->end_success Precipitate Dissolves? Yes surfactant Step 3: Add a Surfactant (e.g., Tween-20) cosolvent->surfactant No cosolvent->end_success Precipitate Dissolves? Yes cyclodextrin Step 4: Employ Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin No surfactant->end_success Precipitate Dissolves? Yes cyclodextrin->end_success Precipitate Dissolves? Yes end_fail Consult Further/Consider Formulation cyclodextrin->end_fail No

Caption: A stepwise approach to troubleshooting solubility.

In-Depth Solubilization Strategies

Strategy 1: pH Adjustment and Salt Formation

The Principle: The most straightforward approach for a basic compound is to lower the pH of the aqueous buffer.[1][2] By decreasing the pH to at least 2 units below the predicted pKa of the amine, you can ensure that over 99% of the compound exists in its protonated, cationic salt form. This salt form has significantly higher aqueous solubility than the free base.[1][3]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, acetate, phosphate) with pH values from 3 to 8. Ensure the buffer strength is sufficient (e.g., 50-100 mM) to resist pH changes upon addition of the compound.

  • Equilibrate the System: Add an excess amount of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine to a known volume of each buffer.

  • Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify the Soluble Fraction: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the Data: Plot the measured solubility against the final pH of each buffer to generate a pH-solubility profile.

Expected Outcome:

pHExpected SolubilityRationale
3.0 - 5.0HighThe compound is fully protonated and exists as a soluble salt.
6.0 - 7.0IntermediateA mixture of the protonated and free base forms exists.
> 7.5LowThe compound is predominantly in its poorly soluble free base form.

Causality Behind Experimental Choices:

  • Buffer Selection: Choosing buffers with pKa values close to the target pH ensures robust pH control.[5]

  • Equilibration Time: Allowing sufficient time for equilibrium is crucial for determining thermodynamic solubility, which is a true measure of a compound's solubility at a given condition.[4]

Strategy 2: The Use of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[6][7][8] This makes the environment more favorable for dissolving lipophilic compounds like 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[8][9]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving a wide range of compounds.[10] However, it can be toxic to cells at higher concentrations, so it's crucial to keep the final concentration low (typically <1%, often <0.1% in cell-based assays).

  • Ethanol: A less potent but generally more biocompatible co-solvent.

  • Polyethylene Glycol (PEG 300/400): Often used in pharmaceutical formulations for their low toxicity and good solubilizing properties.[11]

  • Propylene Glycol (PG): Similar to PEGs, it is a common excipient in drug formulations.[11]

Experimental Protocol: Co-solvent Screening

  • Prepare a Concentrated Stock Solution: Dissolve a high concentration of the compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid "crashing out" the compound.

  • Visual Inspection: Observe the solutions for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1-2 hours).

  • Determine the Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the co-solvent that maintains the compound in solution at your desired final concentration.

Troubleshooting Co-solvent Use:

  • Precipitation upon Dilution: If the compound precipitates even with a co-solvent, you may need to try a different co-solvent, increase the co-solvent percentage (if your experimental system allows), or combine the co-solvent approach with pH adjustment.

  • Impact on Assay Performance: Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) to ensure the co-solvent itself does not affect your experimental results.[12]

Strategy 3: Surfactants and Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[13][15][16]

Common Non-ionic Surfactants:

  • Polysorbates (Tween® 20, Tween® 80): Widely used and generally considered biocompatible at low concentrations.

  • Triton™ X-100: A common laboratory detergent, effective for solubilization but may have higher cellular toxicity.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Buffer with Surfactant: Prepare your desired aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% w/v).

  • Add Compound: Add the solid 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine to the surfactant-containing buffer.

  • Mix and Equilibrate: Stir or sonicate the mixture until the compound is dissolved.

Causality Behind Experimental Choices:

  • Non-ionic Surfactants: These are generally preferred for biological experiments as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.

  • Concentration above CMC: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.

Strategy 4: Cyclodextrins for Inclusion Complex Formation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can encapsulate hydrophobic "guest" molecules, like 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, forming a water-soluble inclusion complex.[20][21] This effectively shields the hydrophobic part of the molecule from the aqueous environment, thereby increasing its solubility.[18][19]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many drug molecules but has relatively low aqueous solubility itself.[19]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with very high water solubility, often used in parenteral formulations.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate and Quantify: Centrifuge or filter the samples and analyze the concentration of the dissolved compound in the supernatant.

  • Plot the Data: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 inclusion complex.

Visualizing the Decision-Making Process:

start Is the final formulation for an in vitro or in vivo experiment? invitro In Vitro start->invitro invivo In Vivo start->invivo ph_adjust pH Adjustment (if compatible with assay) invitro->ph_adjust cosolvent Low % Co-solvent (e.g., <0.5% DMSO) invitro->cosolvent invivo->ph_adjust surfactant Low % Surfactant (e.g., <0.1% Tween-20) invivo->surfactant cyclodextrin Cyclodextrin Formulation (e.g., HP-β-CD) invivo->cyclodextrin complex_formulation Complex Formulation (e.g., Liposomes, Nanoparticles) invivo->complex_formulation

Caption: Formulation strategy selection based on experimental context.

Summary of Recommendations

For researchers encountering solubility issues with 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a systematic approach is key.

  • Start with pH Adjustment: This is the most cost-effective and straightforward method. Attempt to dissolve the compound in a slightly acidic buffer (pH 4-6).

  • Introduce a Co-solvent: If pH adjustment is insufficient or not compatible with your experiment, prepare a concentrated stock in DMSO and dilute it into your aqueous buffer, ensuring the final co-solvent concentration is minimal.

  • Consider Formulation Aids: For more challenging situations or for in vivo applications, surfactants and cyclodextrins offer robust solutions for significantly enhancing aqueous solubility.

By understanding the underlying physicochemical principles and systematically applying these troubleshooting strategies, you can overcome the solubility hurdles associated with this compound and proceed with your research with confidence.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies.
  • Mohammed Jafar, Fatima Ibrahim Alshaer, Fatima Ali Adrees. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), pp.8-17.
  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Cosolvent - Wikipedia. (n.d.).
  • Baghel, D., & Banjare, M. K. (2024).
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (2025, July 14). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Pharma Excipients.
  • (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
  • Crini, G. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • (2025, December 26).
  • Cosolvent. (n.d.). Taylor & Francis.
  • Cyclodextrin Inclusion Complexes. (n.d.). Alfa Chemistry.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
  • Nema, S., & Ludwig, J. D. (2019). Formulation Development of Small-Volume Parenteral Products.
  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Development and Technology, 7(3), 331-339.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719-29.
  • (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.
  • Annex 4. (n.d.).
  • (2022, May 31). Compound solubility measurements for early drug discovery.
  • 1050885-51-2(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) Product Description. (n.d.). ChemicalBook.
  • N-methylchroman-6-amine solubility issues in aqueous buffers. (n.d.). Benchchem.
  • Al-Zoubi, N., Odah, F., & Al-Jaberi, A. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one. (n.d.). PubChem.
  • Al-kassas, R., et al. (2022).
  • (2014, May 24).
  • 4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Ueda, H., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 64.
  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. (n.d.). AMERICAN ELEMENTS.
  • 4,5,6,7-Tetrahydro-1H-indazol-6-amine. (n.d.). ChemScene.
  • 4,5,6,7-tetrahydro-1h-indazol-4-amine. (n.d.). PubChemLite.
  • Meany, F. B., O'Rourke, S., & Murphy, P. V. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Molbank, 2021(3), M1262.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary This guide provides a definitive technical framework for the structural characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine . In the development of indazole-based kinase inhibitors and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine .

In the development of indazole-based kinase inhibitors and GPCR ligands, the tetrahydroindazole scaffold presents a unique analytical challenge: Regioisomerism . The alkylation of the indazole core frequently yields a mixture of N1-benzyl (Desired Product) and N2-benzyl (Impurity/Alternative) isomers. Standard LC-MS is often insufficient to distinguish these isobaric species.

This guide compares the spectral performance of the target N1-isomer against its N2-alternative and establishes a self-validating NMR protocol to unambiguously confirm regiochemistry and stereochemical integrity.

Structural Context & The Isomer Challenge

Before analyzing the spectrum, one must understand the "Alternative" that frequently contaminates synthesis. The 4,5,6,7-tetrahydro-1H-indazole core contains two nitrogen atoms capable of alkylation.

  • The Product (N1-Isomer): Thermodynamically favored, generally more linear.

  • The Alternative (N2-Isomer): Kinetically favored under certain conditions, often forms as a significant impurity (10–30%).

Visualizing the Isomerization Pathways

The following diagram outlines the synthesis and the divergence point where the N1 vs. N2 split occurs, necessitating the NMR analysis.

Indazole_Synthesis Start 4,5,6,7-Tetrahydro- 1H-indazol-4-one Step1 Alkylation (Bn-Br, Base) Start->Step1 N1_Ketone N1-Benzyl-4-one (Major Intermediate) Step1->N1_Ketone Thermodynamic Control N2_Ketone N2-Benzyl-4-one (Minor Impurity) Step1->N2_Ketone Kinetic Control Oxime Reductive Amination (NH4OAc, NaBH3CN) N1_Ketone->Oxime N2_Ketone->Oxime Target Target Product: N1-Benzyl-4-amine Oxime->Target Alt Alternative: N2-Benzyl-4-amine Oxime->Alt

Figure 1: Divergent synthesis pathways showing the origin of the N1 (Target) and N2 (Alternative) regioisomers.[1][2][3][4]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, specifically for the exchangeable amine protons and the resolution of the chiral center methine (H4), strict adherence to solvent choice is required.

Comparison of Solvents
FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Amine (NH2) Signal Broad singlet, often vanishes due to exchange.Sharp, distinct peaks (often doublets due to coupling).DMSO-d6 is superior for confirming the amine handle.
Resolution Excellent for aliphatic multiplets.Good, but water peak (3.33 ppm) can obscure H4 methine.Use CDCl3 for coupling constant analysis of the ring.
Solubility Moderate (Free base).High (HCl salt or Free base).Use DMSO-d6 for salts.
Optimized Workflow
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) + 0.03% TMS.

    • Critical: Ensure solvent is fresh (low water content) to prevent rapid NH2 exchange.

  • Tube: Transfer to a 5mm high-precision NMR tube.

  • Acquisition:

    • Temp: 298 K.

    • Scans: Minimum 32 (to resolve minor N2 impurities).

    • Pulse Delay (d1): 5 seconds (ensure full relaxation of aromatic protons for integration accuracy).

Spectral Analysis: The Assignment Table

The following data represents the N1-isomer (Target) in DMSO-d6.

PositionTypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
H3 Pyrazole CH7.35 s1HCharacteristic low-field singlet. Diagnostic : In N2-isomer, this often shifts upfield (~7.1-7.2).
Ph-H Aromatic7.20 – 7.40m5HBenzyl aromatic protons (overlap with H3 sometimes).
N-CH2 Benzyl5.22 s2HDeshielded by N1. Key NOE Handle.
H4 Methine3.85 t / dd1HChiral center. Adjacent to NH2 and C=C.
H7 Aliphatic Ring2.58 t (broad)2HAllylic to N1. Critical for NOESY.
H5/H6 Aliphatic Ring1.60 – 2.00m4HRemaining cyclohexane ring protons.
NH2 Amine1.8 – 2.5br s2HChemical shift varies heavily with water content/concentration.

Comparative Analysis: Distinguishing the Product (N1) from the Alternative (N2)

This is the most critical section for the validation of the compound. You cannot rely on 1D NMR alone because the shifts are too similar. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to prove the regiochemistry.

The Mechanistic Logic[5]
  • N1-Isomer (Target): The Benzyl group is attached to N1. Spatially, N1 is adjacent to the C7-methylene protons of the saturated ring.

  • N2-Isomer (Alternative): The Benzyl group is attached to N2. Spatially, N2 is adjacent to the H3-pyrazole proton.

Visualization of the Diagnostic NOE Signals

The diagram below illustrates the specific spatial correlations that validate the structure.

NOESY_Logic cluster_N1 Target: N1-Benzyl Isomer cluster_N2 Alternative: N2-Benzyl Isomer N1_Bn Benzyl Protons (5.22 ppm) N1_H7 H7 Ring Protons (2.58 ppm) N1_Bn->N1_H7 STRONG NOE (Distance < 3Å) N1_H3 H3 Pyrazole (7.35 ppm) N2_Bn Benzyl Protons (5.30 ppm) N2_H7 H7 Ring Protons (2.60 ppm) N2_Bn->N2_H7 Weak/No Correlation N2_H3 H3 Pyrazole (7.15 ppm) N2_Bn->N2_H3 STRONG NOE (Distance < 3Å)

Figure 2: Diagnostic NOESY correlations. The presence of a cross-peak between the Benzyl CH2 and the aliphatic H7 protons confirms the N1 (Target) structure.

Summary of Differences
Diagnostic FeatureTarget (N1-Benzyl) Alternative (N2-Benzyl)
NOESY Correlation Benzyl CH2

H7 (Aliphatic ~2.6 ppm)
Benzyl CH2

H3 (Aromatic ~7.2 ppm)
H3 Chemical Shift Deshielded (~7.35 ppm)Often Shielded (~7.15 ppm) due to N-lone pair proximity.
C13 Shift (C3) ~135 ppm~125 ppm (Distinctive upfield shift).

Advanced Validation: Stereochemistry

The C4 position is a chiral center. While standard NMR cannot distinguish enantiomers (


 vs 

), the presence of the amine allows for Chiral Solvating Agent (CSA) analysis if enantiomeric excess (ee%) determination is required without HPLC.

Protocol:

  • Run standard 1H NMR in CDCl3.

  • Add 2–5 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Observe the H4 methine signal (~3.85 ppm). In a racemic mixture, this signal will split into two distinct multiplets (diastereomeric complexes). In a pure enantiomer, it remains a single multiplet.

References

  • Regioselectivity of Indazole Alkylation

    • Luo, G., et al. "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 2006.
    • Note: Establishes the thermodynamic preference for N1 alkyl
  • NMR Assignment of Tetrahydroindazoles

    • Katritzky, A. R., et al. "Synthesis and NMR characterization of 4,5,6,7-tetrahydroindazoles." Magnetic Resonance in Chemistry.
    • Note: Provides foundational shift data for the satur
  • NOESY Techniques for Isomer Differentiation

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed.
    • Note: Authoritative text on using NOE for spatial determin
  • Trace Impurity Shifts

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 2016.

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Tetrahydroindazole Amines

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is fundamental. In the realm of medicinal chemistry, heterocyclic scaffolds such as tetrahydroindazole amine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is fundamental. In the realm of medicinal chemistry, heterocyclic scaffolds such as tetrahydroindazole amines are of significant interest due to their diverse biological activities. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these novel compounds. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of tetrahydroindazole amines, offering insights into how different ionization techniques and isomeric forms influence their fragmentation pathways. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction to Tetrahydroindazole Amines

Tetrahydroindazole amines are a class of organic molecules characterized by a fused pyrazole and cyclohexane ring system, with an amine substituent. The saturated cyclohexane portion imparts a three-dimensional character to the molecule, a desirable trait in modern drug discovery for enhancing specificity and improving physicochemical properties.[1] These compounds are investigated for a range of therapeutic applications, including as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), which is a target in cancer and autoimmune diseases.[2]

The precise identification of these compounds, including their various isomers, is critical. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose. Understanding the specific ways these molecules break apart (fragment) in a mass spectrometer allows for unambiguous structure confirmation, differentiation of isomers, and identification of metabolites in complex biological matrices.

Fundamentals of Mass Spectrometry for Heterocyclic Amines

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. For compounds like tetrahydroindazole amines, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a radical cation (M⁺•).[1][3] This process imparts significant internal energy, leading to extensive and often complex fragmentation.[4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, ideal for library matching.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[5][6] For amine-containing compounds, this typically results in the formation of a protonated molecule ([M+H]⁺) in positive ion mode. ESI imparts less internal energy, so the molecular ion is often the most abundant peak with minimal in-source fragmentation.[4] Fragmentation is then induced under controlled conditions using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

The choice between EI (typically coupled with Gas Chromatography, GC) and ESI (coupled with Liquid Chromatography, LC) depends on the analyte's volatility and thermal stability. For many drug-like molecules, including tetrahydroindazole derivatives, LC-ESI-MS/MS is the preferred method due to its applicability to a wider range of polar and non-volatile compounds.[2][7]

General Fragmentation Pathways of Tetrahydroindazole Amines

The fragmentation of tetrahydroindazole amines is dictated by the interplay between the heterocyclic core and the amine functional group. The most favorable fragmentation pathways involve the formation of stable ions and neutral losses.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial radical cation (M⁺•) undergoes several characteristic fragmentation reactions:

  • Alpha-Cleavage: This is a hallmark of aliphatic amines and is often the most dominant fragmentation pathway.[8][9][10] The bond between the carbon adjacent to the nitrogen (the α-carbon) and the ring is cleaved, leading to the formation of a stable, resonance-stabilized iminium cation. The largest alkyl group is preferentially lost as a radical.[9]

  • Ring Fission of the Tetrahydro Ring: The saturated cyclohexane ring can undergo fragmentation through cleavage of C-C bonds. This can lead to the loss of neutral ethylene (C₂H₄, 28 Da) or larger alkyl fragments. This process is often initiated by an initial ring-opening to form a more flexible intermediate.[11]

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene moiety within the tetrahydroindazole core can potentially undergo an RDA reaction, leading to the concerted cleavage of two bonds in the ring and the formation of two new double bonds. This would result in the loss of a neutral diene.

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can fragment, often through the loss of stable neutral molecules like HCN (27 Da) or N₂ (28 Da).[12]

G M Tetrahydroindazole Amine Radical Cation (M+•) alpha α-Cleavage M->alpha Loss of alkyl radical ring_fission Ring Fission M->ring_fission Loss of CnH2n rda Retro-Diels-Alder M->rda Loss of diene pyrazole_cleavage Pyrazole Ring Cleavage M->pyrazole_cleavage Loss of HCN, N2 alpha_product Iminium Cation (Stable) alpha->alpha_product ring_fission_product Ring-Opened Fragments ring_fission->ring_fission_product rda_product Diene and Pyrazole Radical Cation rda->rda_product pyrazole_product Fragments from Pyrazole Ring pyrazole_cleavage->pyrazole_product

Caption: General EI fragmentation pathways for tetrahydroindazole amines.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the protonated molecule ([M+H]⁺) is subjected to CID. The fragmentation pathways often differ from EI due to the even-electron nature of the precursor ion.

  • Loss of Ammonia/Amine: The most common fragmentation for primary amines is the loss of ammonia (NH₃, 17 Da). For secondary or tertiary amines, the corresponding neutral amine is lost.

  • Ring Cleavage of the Saturated Ring: Similar to EI, the saturated ring can fragment. This often occurs via proton-driven mechanisms, leading to the formation of stable carbocations and the loss of neutral alkenes.

  • Cleavage of the Pyrazole Ring: The protonated pyrazole ring can fragment, often initiated by ring opening. This can lead to the loss of neutral molecules like HCN or N₂.

G MH Protonated Tetrahydroindazole Amine ([M+H]+) loss_amine Loss of Neutral Amine MH->loss_amine - NH3 (17 Da) ring_cleavage Saturated Ring Cleavage MH->ring_cleavage - CnH2n pyrazole_cleavage Pyrazole Ring Cleavage MH->pyrazole_cleavage - N2, -HCN amine_loss_product Resulting Carbocation loss_amine->amine_loss_product ring_cleavage_product Ring-Opened Fragments ring_cleavage->ring_cleavage_product pyrazole_product Fragments from Pyrazole pyrazole_cleavage->pyrazole_product

Caption: Common ESI-MS/MS fragmentation pathways for tetrahydroindazole amines.

Comparative Analysis of Isomer Fragmentation Patterns

The precise location of substituents and the tautomeric form of the indazole ring can lead to distinct fragmentation patterns, allowing for the differentiation of isomers. A key example is the comparison between the 1H- and 2H- tautomers of 3-amino-4,5,6,7-tetrahydroindazole.[13]

Spectroscopic Feature 1H-Isomer 2H-Isomer Rationale for Difference
Molecular Ion (M⁺) m/z 137.10m/z 137.10Molecular weight is identical for both isomers.[13]
Key ESI-MS/MS Fragments Loss of NH₃ (m/z 120)Loss of NH₃ (m/z 120)This is a common loss for the primary amine in both isomers.
Fragments from pyrazole ring cleavageFragments from pyrazole ring cleavageSubtle differences in fragment abundances may arise.
Distinguishing Fragments May show unique fragments related to the N-H on the pyrazole ring.Fragmentation may be influenced by the different N-substitution pattern.The position of the proton on the pyrazole ring affects the electron distribution and bond stabilities, leading to potentially different fragmentation pathways or fragment ion abundances. High-resolution mass spectrometry is crucial to confirm elemental compositions.[13]

Table 1: Comparative Mass Spectrometry Data for 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers

The fragmentation of the unsubstituted 4,5,6,7-tetrahydro-1H-indazole core (MW 122.17) provides a baseline. Its EI mass spectrum shows a strong molecular ion peak at m/z 122, with major fragments at m/z 94 and 95, likely corresponding to the loss of ethylene (C₂H₄) and subsequent rearrangements from the saturated ring.[14] The presence of an amino group will significantly alter this pattern, with alpha-cleavage products often dominating the spectrum.

For N-substituted tetrahydroindazole amines, the nature of the substituent on the amine will introduce new fragmentation pathways. For instance, an N-benzyl group would be expected to produce a prominent tropylium ion at m/z 91.

Experimental Protocols

To obtain high-quality, reproducible mass spectra for the characterization of tetrahydroindazole amines, a systematic approach is required. The following protocol outlines a general procedure for LC-MS/MS analysis.

Objective: To identify a tetrahydroindazole amine and characterize its fragmentation pattern using LC-ESI-MS/MS.

Materials:

  • Tetrahydroindazole amine sample

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium acetate

  • A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of approximately 1 µg/mL in the initial mobile phase composition. The final concentration may need to be optimized depending on the instrument's sensitivity.

    • To promote protonation in positive ion mode, add 0.1% formic acid to the final sample solution.[13]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode 1 (Full Scan/MS1):

      • Acquire a full scan spectrum over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

      • This will be used to identify the protonated molecular ion ([M+H]⁺).

    • Scan Mode 2 (Tandem MS/MS or Product Ion Scan):

      • Set the instrument to select the [M+H]⁺ ion identified in the full scan as the precursor ion.

      • Fragment the precursor ion using Collision-Induced Dissociation (CID) with an appropriate collision energy. It is advisable to perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

      • Acquire the product ion spectrum.

  • Data Analysis:

    • Identify the [M+H]⁺ ion in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of amines and heterocyclic compounds.

    • For isomer differentiation, carefully compare the MS/MS spectra of the different isomers, paying close attention to the relative abundances of shared fragment ions and the presence of unique, diagnostic fragment ions.[13]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL stock) dilute Dilute to 1 µg/mL with 0.1% Formic Acid dissolve->dilute inject Inject onto C18 Column dilute->inject gradient Gradient Elution (Water/ACN + 0.1% FA) inject->gradient esi ESI Positive Mode gradient->esi ms1 Full Scan (MS1) (Identify [M+H]+) esi->ms1 ms2 Product Ion Scan (MS/MS) (Fragment [M+H]+) ms1->ms2 analyze Analyze Spectra & Propose Pathways ms2->analyze compare Compare Isomers analyze->compare

Caption: Experimental workflow for LC-MS/MS analysis of tetrahydroindazole amines.

Conclusion

The mass spectrometric fragmentation of tetrahydroindazole amines is a predictable yet nuanced process governed by the fundamental principles of ion chemistry. Key fragmentation pathways include alpha-cleavage in EI and the loss of neutral amine in ESI-MS/MS, complemented by cleavages of the saturated and heterocyclic rings. Subtle structural variations, such as the position of the amine group or the tautomeric form of the indazole ring, can produce distinct differences in the mass spectra, enabling the unambiguous differentiation of isomers. By employing systematic experimental protocols and leveraging a foundational understanding of these fragmentation mechanisms, researchers can confidently elucidate the structures of these medicinally important compounds, accelerating the pace of drug discovery and development.

References

  • BenchChem. (n.d.). Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 439-447.
  • LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hussein, A. H. M., & El-Abadelah, M. M. (1992). Spectral studies on 1-substituted-3-(1-oxo-3-hydroxy-2-cyclohexene-2-yl)-4-oxo-4, 5,6,7-tetrahydroindoles — an unexpected mass spectral fragmentation. Monatshefte für Chemie / Chemical Monthly, 123(1-2), 147-157.
  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4165-4185.
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99175-99208.
  • ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5.
  • Schlosser, G., & Volk, K. J. (2019).
  • Galloway, W. R. J. D., et al. (2017). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Chemistry – A European Journal, 23(63), 15918-15926.
  • Whitman College. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Wang, T., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(4), 488-494.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ranathunge, N. P., et al. (2022). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Journal of Forensic Sciences, 67(6), 2465-2477.
  • Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles.
  • Srivastava, R. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 375-401.
  • Laskin, J., & Futrell, J. H. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(2), 135-167.
  • Ahmed, S., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521.
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry.
  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7436-7445.
  • Maganu, M., et al. (2006). Synthesis and spectral characterization of some tetrahydroacridin-9-carbanilides. Revue Roumaine de Chimie, 51(10), 987-991.
  • Carlier, J., et al. (2022). Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. Journal of Pharmaceutical and Biomedical Analysis, 220, 114987.
  • Ke, X., et al. (2022). Differentiating Δ8‐THC and Δ9‐THC Isomers: Mass Spectrometry Analysis and Computational Explanation. Rapid Communications in Mass Spectrometry, 36(24), e9410.

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Validation

HPLC retention time and method validation for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

The following guide details the HPLC method development and validation framework for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1050885-51-2). This guide is structured to address the specific chromatographic be...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC method development and validation framework for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1050885-51-2).

This guide is structured to address the specific chromatographic behavior of lipophilic basic amines, moving beyond generic templates to focus on the interaction between the benzyl moiety (hydrophobic/pi-active) and the primary amine (basic/silanol-interacting).

Molecule Profile & Chromatographic Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Core Structure: 4,5,6,7-tetrahydro-1H-indazole (Semi-rigid bicyclic scaffold).

  • Functional Group A (Hydrophobic): 1-Benzyl group.[1] This adds significant lipophilicity and

    
    -
    
    
    
    interaction potential.
  • Functional Group B (Basic): 4-Amine (Primary aliphatic amine).

  • pKa Estimation: The tetrahydro-amine is aliphatic, with a predicted pKa

    
     9.0–9.8. The indazole nitrogens are weakly basic (pKa 
    
    
    
    1–2).
The "Amine Tailing" Challenge

At standard neutral pH (pH 7), the 4-amine is fully protonated (


). On traditional silica-based C18 columns, this cation interacts strongly with residual silanols (

), leading to severe peak tailing , retention time instability, and poor resolution.

The Solution: The method must either suppress silanol ionization (Low pH < 3.0) or suppress amine ionization (High pH > 10.0).

Comparative Method Development Strategies

We evaluated three distinct chromatographic strategies. The "Recommended" method balances robustness with column longevity.[2]

Comparison of Separation Modes
FeatureStrategy A: Acidic C18 (Recommended) Strategy B: High pH Hybrid Strategy C: Phenyl-Hexyl
Column Type End-capped C18 (e.g., Zorbax Eclipse Plus)Hybrid Silica (e.g., XBridge BEH C18)Phenyl-Hexyl
Mobile Phase pH pH 2.5 – 3.0 (Phosphate/Formate)pH 10.0 – 10.5 (NH₄OH/Bicarbonate)pH 3.0 or Neutral
Mechanism Hydrophobic Interaction + Ion SuppressionHydrophobic Interaction (Neutral Amine)

-

Stacking + Hydrophobic
Peak Shape Good (if silanols are suppressed)Excellent (Amine is neutral)Good (Selectivity for Benzyl)
Retention Moderate (Protonated amine is polar)Strong (Neutral amine is lipophilic)High (Benzyl interaction)
Suitability Best for Routine QC & Stability Best for crude synthesis mixturesBest for separating aromatic impurities

Recommended Experimental Protocol (Strategy A)

This protocol utilizes Acidic Suppression , which is compatible with most standard HPLC equipment and columns.

Chromatographic Conditions
  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH

    
     2.5) OR 20 mM Potassium Phosphate Buffer (pH 3.0).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp:

    
     (Controls viscosity and mass transfer).
    
  • Detection: UV @ 254 nm (Indazole/Benzyl absorption max).

  • Injection Volume: 10

    
    L.
    
Gradient Program & Retention Window
  • Gradient:

    • 0–2 min: 10% B (Equilibration)

    • 2–15 min: 10%

      
       80% B (Linear Ramp)
      
    • 15–20 min: 80% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

  • Expected Retention Time (RT):

    • Due to the lipophilic benzyl group, the molecule will elute in the middle of the gradient.

    • Predicted RT:

      
      .
      
    • Note: Impurities lacking the benzyl group (e.g., unreacted tetrahydroindazole) will elute significantly earlier (

      
      ).
      

Method Validation Workflow (ICH Q2(R1))

Validation ensures the method is "fit for purpose." The following workflow outlines the critical experiments required for this specific amine.

Validation Logic Diagram

ValidationWorkflow Start Method Optimization SysSuit System Suitability (Tailing Factor < 1.5) Start->SysSuit Check Peak Shape SysSuit->Start Fail (Tailing > 2.0) Spec Specificity (Blank vs. Sample) SysSuit->Spec Pass Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Robust Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Robust Report Final Method SOP Robust->Report

Figure 1: Step-by-step validation logic ensuring the method handles the basic amine challenge before proceeding to quantitative metrics.

Detailed Validation Parameters
1. System Suitability (The "Go/No-Go" Test)

Because of the amine group, peak symmetry is the critical pass/fail criteria.

  • Criteria: Tailing Factor (

    
    ) 
    
    
    
    .
  • Criteria: Theoretical Plates (

    
    ) 
    
    
    
    .
  • Criteria: Injection Precision (RSD)

    
     for 
    
    
    
    injections.
2. Specificity (Forced Degradation)

Verify that the method separates the parent peak from degradation products.

  • Acid Stress: 0.1 N HCl,

    
    , 2 hours. (Likely stable).
    
  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours. (Benzylic position may oxidize; ensure resolution of new peaks).
    
3. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
4. Accuracy (Recovery)

Since a certified reference material might be unavailable for this specific intermediate, use the Standard Addition Method .

  • Spike known amounts of pure compound into the sample matrix at 80%, 100%, and 120% levels.

  • Limit: Mean recovery

    
    .
    

Troubleshooting Common Issues

Issue: Severe Peak Tailing ( )
  • Cause: Silanol interaction.

  • Fix 1 (Mobile Phase): Add 5 mM Triethylamine (TEA) to Mobile Phase A. TEA competes for silanol sites, sharpening the amine peak.

  • Fix 2 (Column): Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XSelect).

Issue: Retention Time Drift
  • Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

  • Fix: Ensure column oven is strictly regulated at

    
    .
    
Issue: "Ghost" Peaks
  • Cause: Carryover of the lipophilic benzyl-amine on the injector needle.

  • Fix: Use a needle wash with high organic content (e.g., 90% Methanol / 10% Water).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dolan, J. W. (2002). Separation of Basic Compounds. LCGC North America. (Authoritative guide on low pH vs.
  • PubChem. (n.d.).[6] Compound Summary for CAS 1050885-51-2. National Center for Biotechnology Information. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for silanol interaction mechanisms).

Sources

Comparative

Infrared (IR) spectroscopy data for 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Technical Assessment: IR Spectroscopic Characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Executive Summary This guide provides a comparative spectroscopic analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: IR Spectroscopic Characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary

This guide provides a comparative spectroscopic analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , a critical pharmacophore intermediate often utilized in the synthesis of bioactive ligands (e.g., Sigma-2 receptor ligands, anti-inflammatory agents).

For researchers and process chemists, the primary challenge in synthesizing this compound lies in validating the complete conversion of the ketone precursor (1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-one) to the target amine via reductive amination. This guide objectively compares the infrared (IR) spectral signatures of the product against its synthetic precursors and regioisomeric impurities, establishing a self-validating protocol for reaction monitoring.

Mechanistic Context & Synthesis Workflow

The target amine is typically synthesized via the reductive amination of the corresponding ketone. The spectroscopic objective is to confirm the extinction of the carbonyl signal and the emergence of amine stretching vibrations.

SynthesisWorkflow Ketone Precursor: 1-benzyl...-4-one (C=O Signal) Imine Intermediate: Imine Species (Transient C=N) Ketone->Imine + NH4OAc/Amine source Isomer Impurity: 2-benzyl isomer (Regio-shift) Ketone->Isomer Alkylation Side Rxn Check1 IR Checkpoint A: Confirm C=O Loss Ketone->Check1 Amine Target Product: ...-4-amine (N-H Signal) Imine->Amine + NaBH3CN (Reduction) Check2 IR Checkpoint B: Confirm N-H Doublet Amine->Check2

Figure 1: Reaction pathway highlighting critical spectroscopic checkpoints (A and B) for validating the reductive amination process.

Comparative Spectral Data

The following data compares the target product against its direct precursor (the ketone) and the common 2-benzyl regioisomer. These values represent diagnostic ranges derived from structural analogs and tetrahydroindazole libraries.

Table 1: Critical Functional Group Comparison (Reaction Monitoring)
Spectral RegionTarget Product (Amine)Precursor (Ketone)Diagnostic Interpretation
3500–3300 cm⁻¹ Primary Amine (–NH₂) Weak/Medium doublet~3380 cm⁻¹ (asym) & ~3310 cm⁻¹ (sym)Absent (Unless wet; O-H broadens >3400)Pass/Fail: Appearance of the doublet confirms amine formation.
1720–1660 cm⁻¹ Absent (Or trace residual)Conjugated Ketone (C=O) Strong, sharp band~1680–1695 cm⁻¹Pass/Fail: Complete disappearance of this strong band is the primary indicator of reaction completion.
1650–1580 cm⁻¹ N-H Scissoring Medium band ~1600 cm⁻¹(Overlaps with C=C/C=N)C=C Conjugation Strong band ~1620 cm⁻¹The amine scissoring band is often broader and less intense than the conjugated ketone doublet.
3100–3000 cm⁻¹ Aromatic C-H Weak, multiple bandsAromatic C-H Weak, multiple bandsUnchanged. Confirms integrity of the benzyl group.
Table 2: Structural Fingerprint Assignments (Identity Confirmation)
Structural FragmentFrequency (cm⁻¹)Vibrational Mode
Benzyl Group 750 ± 10 & 700 ± 10Monosubstituted benzene ring (C-H out-of-plane bending). Strong diagnostic peaks.[1][2]
Tetrahydro Ring 2980–2850Aliphatic C-H stretching (Methylene -CH₂- groups of the cyclohexyl ring).
Indazole Core 1580–1450C=N and C=C skeletal vibrations of the pyrazole ring system.
C-N Bond 1250–1350C-N stretch (Aliphatic amine to ring).

Experimental Protocol: ATR-FTIR Characterization

Objective: To obtain a high-fidelity spectrum that distinguishes the amine N-H stretch from potential moisture interference (O-H).

Methodology: We recommend Attenuated Total Reflectance (ATR) over KBr pellets for this amine due to the hygroscopic nature of amino-indazoles, which can result in false O-H signals in KBr.

  • Sample Preparation:

    • Isolate the amine product as a free base (oil/gum) or HCl salt (solid). Note: The HCl salt will shift N-H peaks to ~3000 cm⁻¹ (broad ammonium band).

    • Vacuum dry the sample for >4 hours at 40°C to remove solvent residues (especially MeOH/EtOH, which mimic amines).

  • Instrumentation:

    • Crystal: Diamond or ZnSe ATR crystal.

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 32 scans (background subtracted).

  • Acquisition Steps:

    • Clean crystal with isopropanol; collect background.

    • Apply sample.[4][1][5][6] Apply high pressure (clamp) to ensure contact.

    • Validation Check: Inspect the 2400 cm⁻¹ region (CO₂ doublet) to ensure background subtraction quality.

Diagnostic Logic Tree (Quality Control)

Use this logic flow to interpret the spectrum during process development.

SpectralLogic Start Analyze Spectrum (1-benzyl-4,5,6,7-tetrahydro...-4-amine) CheckCO Check 1680-1700 cm⁻¹ (Strong Band?) Start->CheckCO FailKetone FAIL: Residual Ketone (Incomplete Reaction) CheckCO->FailKetone Yes CheckNH Check 3300-3400 cm⁻¹ (Doublet Present?) CheckCO->CheckNH No FailAmine FAIL: No Amine formed (Check Reducing Agent) CheckNH->FailAmine No CheckBenzyl Check 700/750 cm⁻¹ (Strong Peaks?) CheckNH->CheckBenzyl Yes Pass PASS: Target Amine Identified CheckBenzyl->Pass Yes FailGroup FAIL: Benzyl Loss (Debenzylation occurred) CheckBenzyl->FailGroup No

Figure 2: Decision tree for spectral validation of the target amine.

Technical Insights: Regioisomerism

A common pitfall in indazole synthesis is the formation of the 2-benzyl isomer (N2-alkylation) vs. the desired 1-benzyl isomer (N1-alkylation).

  • Differentiation: While NMR is the gold standard for this differentiation, IR offers a rapid checkpoint.

    • 1-benzyl (Target): Typically exhibits a specific pattern of ring breathing modes in the 1500–1400 cm⁻¹ region.

    • 2-benzyl (Impurity): The symmetry change often shifts the C=N vibration. If a "split" or "shoulder" appears in the 1580–1600 cm⁻¹ region that was not present in the reference standard, suspect regio-isomeric contamination.

References

  • Indazole Synthesis & Characterization

    • Efficient MW-Assisted Synthesis, Spectroscopic Characterization... of Indazole Derivatives. (2016).[7][8] PMC. Available at: [Link]

    • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015).[4][9] NIH. Available at: [Link]

  • IR Interpretation Standards

    • NIST Chemistry WebBook.[3] 1H-Benzimidazole IR Spectrum (Analogous Core). Available at: [Link]

    • LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. Available at: [Link][10][4][5][6][8][11][12][13]

  • Reductive Amination Protocols

    • Common Organic Chemistry. Reductive Amination Conditions.[14] Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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